

Toxicological Profile of C.I. Disperse Blue 1: An In-depth Technical Guide

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Compound of Interest

Compound Name: C.I. Disperse Blue A press cake

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Abstract

This technical guide provides a comprehensive toxicological profile of C.I. Disperse Blue 1 (CAS No. 2475-45-8), an anthraquinone-based dye. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the available toxicological data, including acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. All quantitative data is presented in structured tables for ease of reference. Detailed experimental protocols for key studies are provided to facilitate understanding and replication. Additionally, this guide includes visualizations of proposed mechanistic pathways and experimental workflows to further clarify the toxicological assessment of this compound.

Chemical and Physical Properties

C.I. Disperse Blue 1, also known as 1,4,5,8-tetraaminoanthraquinone, is a blue-black microcrystalline powder.[1][2] Commercial preparations often contain the primary dyestuff along with structurally related compounds and dispersants.[3] It is characterized by its low solubility in water but is soluble in organic solvents such as acetone and ethanol.[4][5]

Toxicological Data Acute Toxicity

The acute toxicity of C.I. Disperse Blue 1 has been evaluated in rodent models. The oral LD50 in rats is reported to be in the range of 1.2 to greater than 6.3 g/kg body weight.[3][6] In single-



administration gavage studies, no deaths were observed in rats at doses up to 3,000 mg/kg or in mice at doses up to 2,000 mg/kg.[7]

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	1.2 to >6.3 g/kg bw	Wernick et al., 1975[3][6]
No-observed- adverse-effect level (NOAEL)	Rat	Gavage (single dose)	3,000 mg/kg	NTP, 1986[7]
No-observed- adverse-effect level (NOAEL)	Mouse	Gavage (single dose)	2,000 mg/kg	NTP, 1986[7]

Genotoxicity

C.I. Disperse Blue 1 has demonstrated weak mutagenic and clastogenic potential in a variety of in vitro and in vivo assays.



Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium TA1537	With and without	Weakly Mutagenic	Brown & Brown, 1976[3]
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium TA97, TA98, TA1535	With and without	Mutagenic	National Toxicology Program, 1986[3]
Chromosomal Aberrations	Chinese Hamster Ovary (CHO) cells	Not specified	Positive	Anderson et al., 1990[4]
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) cells	Not specified	Positive	Anderson et al., 1990[4]
Mouse Lymphoma Assay	L5178Y cells	Not specified	Positive	Myhr et al., 1990[4]
Cell Transformation	Balb/c 3T3 cells	Not specified	Positive	Matthews et al., 1993[4]

Carcinogenicity

Long-term dietary exposure studies in rodents have provided evidence of the carcinogenicity of C.I. Disperse Blue 1. The International Agency for Research on Cancer (IARC) has classified Disperse Blue 1 as "possibly carcinogenic to humans" (Group 2B).[3] Similarly, the National Toxicology Program (NTP) has concluded that Disperse Blue 1 is "reasonably anticipated to be a human carcinogen".[4][8]

Rat Carcinogenicity Study (NTP, 1986)[3][4][7][8]



Sex	Dietary Concentration (ppm)	Transitional Cell Papillomas and Carcinomas (Urinary Bladder)	Squamous Cell Papillomas and Carcinomas (Urinary Bladder)	Leiomyomas and Leiomyosarcom as (Urinary Bladder)
Male	0	0/50	0/50	0/50
1,250	1/50	0/50	1/50	_
2,500	13/50	2/50	8/50	_
5,000	27/50	10/50	18/50	
Female	0	0/50	0/50	0/50
1,250	0/50	0/50	0/50	_
2,500	9/50	3/50	6/50	_
5,000	32/50	19/50	15/50	

Mouse Carcinogenicity Study (NTP, 1986)[3][4][7]

The findings in mice were considered equivocal. A marginal increase in the combined incidence of hepatocellular adenomas and carcinomas was observed in male mice.[3][4] Additionally, an increase in the incidence of alveolar/bronchiolar adenomas and carcinomas was seen in male mice.[3][4]



Sex	Dietary Concentration (ppm)	Hepatocellular Adenomas or Carcinomas (Combined)	Alveolar/Bronchiolar Adenomas or Carcinomas (Combined)
Male	0	9/50	4/50
2,500	21/50	9/49	
5,000	16/50	11/50	
Female	0	3/50	Not reported
2,500	13/49	Not reported	
5,000	4/50	Not reported	

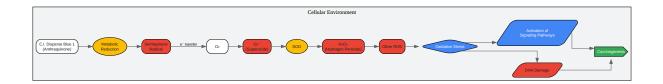
Reproductive and Developmental Toxicity

Oral administration of a commercial hair dye product containing 0.61% Disperse Blue 1 did not show any adverse effects on fertility, gestation, lactation, or viability in rats.[3] No teratogenic effects were observed in rats or rabbits.[3]

Mechanism of Toxicity

The precise mechanisms underlying the toxicity of C.I. Disperse Blue 1 are not fully elucidated. However, its anthraquinone structure is suggestive of a potential to generate reactive oxygen species (ROS) through redox cycling. This process can lead to oxidative stress, DNA damage, and the activation of cellular signaling pathways that may contribute to carcinogenesis.[9] The formation of urinary bladder calculi in rats exposed to Disperse Blue 1 is thought to contribute to chronic inflammation and cell proliferation, which are key factors in the development of bladder tumors.[4][8]





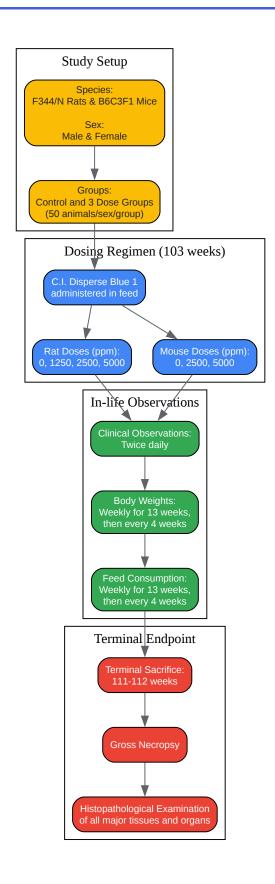
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Caption: Proposed mechanism of C.I. Disperse Blue 1-induced oxidative stress.

Experimental ProtocolsNTP Carcinogenicity Bioassay (Feed Studies)

A detailed experimental workflow for the National Toxicology Program's carcinogenicity bioassay of C.I. Disperse Blue 1 is outlined below.





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Caption: Workflow of the NTP 2-year carcinogenicity bioassay of C.I. Disperse Blue 1.



- Test Substance: Commercial-grade C.I. Disperse Blue 1 (minus lignosulfonate dispersants)
 containing approximately 50% 1,4,5,8-tetraaminoanthraquinone.[7]
- Animals: Fischer 344/N rats and B6C3F1 mice, 50 of each sex per dose group.[3]
- Administration: The test substance was administered in the feed for 103 weeks.[3]
- Dose Levels:
 - Rats: 0, 1,250, 2,500, and 5,000 ppm in the diet.[3]
 - Mice: 0, 2,500, and 5,000 ppm in the diet.
- Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights and feed consumption were recorded regularly.
- Pathology: At the end of the study, all animals underwent a complete gross necropsy. A
 comprehensive histopathological examination was performed on all major tissues and
 organs from control and high-dose groups, and on all gross lesions and target tissues from
 all groups.

Bacterial Reverse Mutation Assay (Ames Test)

- Test System: Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA1537.
- Methodology: The assay was conducted using the preincubation method. The test article, in a suitable solvent, was preincubated with the bacterial tester strain and, when required, a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver). After preincubation, the mixture was poured onto minimal glucose agar plates.
- Dose Levels: A range of concentrations of C.I. Disperse Blue 1 were tested.
- Controls: Both positive and negative (vehicle) controls were run concurrently.
- Endpoint: The number of revertant colonies per plate was counted after a suitable incubation period. A positive response was defined as a dose-related increase in the number of revertants to at least twice the background (spontaneous reversion) rate.



In Vitro Mammalian Cell Genotoxicity Assays (Chromosomal Aberrations and Sister Chromatid Exchange)

- Test System: Chinese Hamster Ovary (CHO) cells.
- Methodology for Chromosomal Aberrations: CHO cells were exposed to various
 concentrations of C.I. Disperse Blue 1 with and without an exogenous metabolic activation
 system (S9). After treatment, cells were incubated with a spindle inhibitor (e.g., colcemid) to
 arrest them in metaphase. Cells were then harvested, fixed, and stained. Metaphase
 spreads were examined microscopically for chromosomal aberrations (e.g., breaks, gaps,
 rearrangements).
- Methodology for Sister Chromatid Exchange (SCE): CHO cells were cultured for two cell
 cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU). During the second cell cycle, cells
 were exposed to different concentrations of C.I. Disperse Blue 1. A spindle inhibitor was
 added to accumulate metaphase cells. Harvested cells were treated with a fluorescent dye
 (e.g., Hoechst 33258) and Giemsa stain to differentiate the sister chromatids. The frequency
 of SCEs per cell was then scored.
- Dose Levels: A range of concentrations were tested, typically up to a level that induced some cytotoxicity.
- Controls: Positive and negative controls were included in each experiment.
- Endpoint: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations or in the frequency of SCEs per cell was considered a positive result.

Conclusion

C.I. Disperse Blue 1 exhibits a toxicological profile characterized by weak genotoxicity and clear evidence of carcinogenicity in the urinary bladder of rats following chronic dietary administration. The mechanism of carcinogenicity is likely multifactorial, involving both a potential for inducing oxidative stress and the physical effect of urinary bladder calculi formation leading to chronic irritation and cell proliferation. While acute toxicity is low, the long-term health



effects, particularly its classification as a probable human carcinogen, warrant careful consideration in risk assessment and management. The detailed experimental data and protocols presented in this guide serve as a critical resource for professionals in the fields of toxicology and drug development.

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